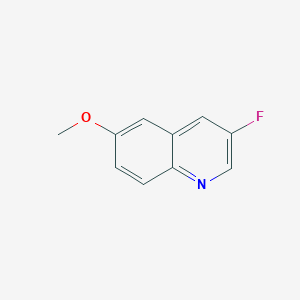

3-Fluoro-6-methoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJRFUDTXRWNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461883 | |

| Record name | 3-fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426842-85-5 | |

| Record name | 3-fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-6-methoxyquinoline from p-Anisidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and scalable two-step synthesis of 3-fluoro-6-methoxyquinoline, a valuable building block in pharmaceutical research and development, starting from the readily available p-anisidine. This methodology offers an efficient alternative to more complex, multi-step procedures.

Synthetic Pathway Overview

The synthesis proceeds via a two-step reaction sequence. The initial step involves a phosphorus oxychloride (POCl₃)-mediated cyclization of p-anisidine with 2-fluoromalonic acid to yield the intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline. The subsequent step is a reduction of this intermediate to afford the final product, this compound.[1][2][3][4][5] This route has been successfully scaled up to multi-kilogram production.[5][6]

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

This initial step involves the condensation and cyclization of p-anisidine with 2-fluoromalonic acid.

Detailed Methodology:

-

To a suitable reaction vessel, charge phosphorus oxychloride (POCl₃).

-

Heat the POCl₃ to approximately 85 °C to ensure all solids can dissolve.[4]

-

Cool the solution to room temperature.

-

Slowly add p-anisidine to the POCl₃ solution. An exotherm may be observed during this addition.[4]

-

Add 2-fluoromalonic acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for a period of time, typically overnight, to ensure complete reaction.[4]

-

Upon completion, the reaction is subjected to an aqueous workup.

-

The crude product can be purified by recrystallization, for example, from an ethanol/water mixture, to yield pure 2,4-dichloro-3-fluoro-6-methoxyquinoline.[4]

Step 2: Synthesis of this compound

The final product is obtained through the reduction of the dichloro-intermediate. Two effective methods for this transformation are presented below.

Detailed Methodology:

-

To a reaction vessel, add 10% Palladium on carbon (Pd/C), methanol, and the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate.[3]

-

Stir the mixture for a short period (e.g., 30 minutes) and then filter through a pad of Celite. This pretreatment is performed to remove any potential catalyst poisons.[3]

-

To the filtrate, add fresh 10% Pd/C and ammonium formate.[3]

-

Stir the reaction mixture at room temperature for an extended period, typically 16 hours, to allow for complete reduction.[3]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate can then be concentrated and the product isolated.

Detailed Methodology:

-

In a suitable hydrogenation reactor, charge Raney Nickel catalyst.

-

Add a solution of 2,4-dichloro-3-fluoro-6-methoxyquinoline in a suitable solvent.

-

Pressurize the reactor with hydrogen gas (H₂).

-

Stir the reaction under hydrogen pressure until the reaction is complete.

-

After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Reference |

| 1 | p-Anisidine, 2-Fluoromalonic Acid | Phosphorus Oxychloride (POCl₃) | - | Reflux (~110 °C) | Overnight | 41% | [5] |

| 2 (Method A) | 2,4-dichloro-3-fluoro-6-methoxyquinoline | 10% Pd/C, Ammonium Formate | Methanol | Room Temperature | 16 h | 75% | [3][5] |

| 2 (Method B) | 2,4-dichloro-3-fluoro-6-methoxyquinoline | Raney Nickel, H₂ | - | - | - | 71% | [5] |

Visual Representation of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from p-anisidine.

Caption: Synthetic route from p-anisidine to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-6-methoxyquinoline is a fluorinated quinoline derivative that serves as a crucial building block in the synthesis of advanced pharmaceutical compounds. Its structural features, including the quinoline core, a fluorine atom at the 3-position, and a methoxy group at the 6-position, impart unique electronic and steric properties that are of significant interest in medicinal chemistry. Notably, this compound is a key precursor in the development of novel bacterial topoisomerase inhibitors (NBTIs), a promising class of antibiotics targeting DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in the mechanism of action of NBTIs.

Core Physicochemical Data

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models and should be confirmed through empirical testing.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₈FNO | - |

| Molecular Weight | 177.18 g/mol | - |

| Physical Form | Solid | Commercial Suppliers |

| Melting Point | Not available | - |

| Boiling Point | 284.0 ± 20.0 °C (Predicted) | LookChem[1] |

| pKa (most basic) | 2.34 ± 0.14 (Predicted) | LookChem[1] |

| logP (Octanol-Water Partition Coefficient) | 2.3 (Predicted) | PubChem |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound

A facile two-step synthesis of this compound has been reported.[2][3] The process involves the reaction of p-anisidine with 2-fluoromalonic acid, followed by hydrogenolysis.

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

-

To a reaction vessel, add p-anisidine and 2-fluoromalonic acid.

-

Add phosphorus oxychloride (POCl₃) to the mixture.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up using an aqueous solution.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent system like ethanol/water, to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline.[3]

Step 2: Hydrogenolysis to this compound

-

The 2,4-dichloro-3-fluoro-6-methoxyquinoline obtained from the previous step is subjected to hydrogenolysis.

-

This is typically carried out using a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

-

The reaction results in the selective removal of the chlorine atoms, yielding the final product, this compound.[2][3]

Synthesis workflow for this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology (Capillary Method):

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its formulation and application in biological assays.

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).

-

Agitate the vial for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

The concentration of this compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

pKa Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for predicting its behavior in biological systems.

Methodology (Potentiometric Titration):

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer to mimic physiological conditions). The two phases should be pre-saturated with each other.

-

Dissolve a known amount of this compound in one of the phases.

-

Combine the two phases in a separatory funnel or a vial and shake vigorously for a set period to allow for partitioning of the compound between the two layers.

-

Allow the two phases to separate completely.

-

Carefully collect a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient (logP = log₁₀(P)).

Biological Relevance and Mechanism of Action

This compound is a vital precursor for a new class of antibacterial agents known as novel bacterial topoisomerase inhibitors (NBTIs). These inhibitors target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.[4]

The mechanism of action of NBTIs, synthesized from precursors like this compound, is distinct from that of traditional fluoroquinolone antibiotics. While fluoroquinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks, NBTIs inhibit the catalytic activity of the topoisomerases, often without inducing a stable cleavage complex.[4] This different mode of action makes NBTIs effective against bacteria that have developed resistance to fluoroquinolones.

Mechanism of action of NBTIs.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of novel antibacterial agents. This technical guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized experimental protocols for their determination. A clear understanding of these properties is paramount for researchers and drug development professionals working to harness the potential of this and related molecules in the ongoing search for new and effective therapeutics. The distinct mechanism of action of NBTIs, for which this compound is a key precursor, highlights a promising avenue for combating antibiotic resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

3-Fluoro-6-methoxyquinoline CAS number and identifiers

An In-depth Technical Guide to 3-Fluoro-6-methoxyquinoline

This technical guide provides a comprehensive overview of this compound, a key heterocyclic motif in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and biological significance. The strategic placement of fluorine and methoxy groups on the quinoline scaffold makes this compound a valuable building block for novel therapeutic agents.

Chemical Identifiers and Properties

This compound is a quinoline derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 6-position.[1] These substitutions are crucial for its chemical properties and biological activities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 426842-85-5[1][2][3] |

| Molecular Formula | C₁₀H₈FNO[1][2] |

| Molecular Weight | 177.18 g/mol [1] |

| IUPAC Name | This compound[2] |

| SMILES | COC1=CC2=CC(=CN=C2C=C1)F[4] |

| InChI | 1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3[2] |

| InChIKey | LEJRFUDTXRWNFQ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted) |

|---|---|

| Boiling Point | 284.0 ± 20.0 °C at 760 mmHg[1][2] |

| Density | 1.25 ± 0.1 g/cm³[1] |

| pKa | 2.34 ± 0.14[1] |

Table 3: Spectroscopic Data for this compound

| Type | Data |

|---|

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.64 (d, J = 2.9 Hz, 1H), 7.98 (d, J = 9.1 Hz, 1H), 7.65 (dd, J = 9.1, 2.9 Hz, 1H), 7.31 (dd, J = 9.1, 2.9 Hz, 1H), 7.01 (d, J = 2.9 Hz, 1H), 3.92 (s, 3H)[5] |

Synthesis and Manufacturing

A practical and scalable two-step synthesis for this compound has been developed, making it accessible for research and large-scale production.[5][6] This method avoids the use of high-energy transformations associated with older, multi-step syntheses.[5]

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline [5][7]

-

Add 2-fluoromalonic acid (35 g, 0.287 mol) portionwise to phosphorus oxychloride (210 mL).

-

Heat the mixture at reflux for 30 minutes to achieve complete dissolution, then cool to 60 °C.

-

Slowly add p-anisidine (35.3 g, 0.287 mol) to the mixture.

-

Heat the resulting mixture at reflux for 2 hours.

-

Remove approximately 100 mL of phosphorus oxychloride via distillation.

-

Cool the mixture to room temperature and pour it onto ice (350 g), stirring for 30 minutes.

-

Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).

-

Stir the suspension for 2 hours before filtering. The filter cake is washed with water to yield the intermediate product.

Step 2: Synthesis of this compound (Hydrogenolysis) [5][7]

-

To a mixture of 10% Pd/C (1 g) and methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).

-

Stir the mixture for 30 minutes, then filter through Celite to remove potential catalyst poisons.[5][7]

-

To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).

-

Stir the reaction at room temperature for 16 hours.

-

Filter the reaction mixture and strip the filtrate to dryness.

-

Purify the resulting residue by passing it through a silica gel plug with 5% ethyl acetate in hexanes.

-

Collect and concentrate the product-rich fractions to yield this compound as a white solid (8.03 g, 56% yield).[5]

An alternative reduction method using H₂ over Raney nickel has been demonstrated to be effective for multi-kilogram scale production, achieving a 71% yield.[6]

Caption: Workflow for the facile two-step synthesis.

Biological and Pharmaceutical Relevance

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing frequently in natural products and drug candidates.[5][6] The introduction of a fluorine atom can significantly enhance the pharmacological properties of these molecules.[5][8] this compound is a critical building block for a new class of antibiotics known as non-fluoroquinolone inhibitors of bacterial type II topoisomerases (NBTIs).[9][10]

These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9][10] This mechanism is distinct from traditional fluoroquinolones, offering a potential solution to growing antibiotic resistance. Derivatives of this compound have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Table 4: In Vitro Activity of a Representative this compound Derivative (Compound 14)

| Target/Parameter | Value | Reference |

|---|---|---|

| S. aureus MIC₉₀ | 0.125 µg/mL | [9][10] |

| hERG IC₅₀ | 85.9 µM |[9][10] |

Note: The data above is for a derivative of this compound, not the parent compound itself, illustrating the parent compound's utility as a foundational scaffold.

Caption: Logical workflow from core scaffold to therapeutic application.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 426842-85-5 [sigmaaldrich.com]

- 3. This compound | 426842-85-5 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 3-Fluoro-6-methoxyquinoline: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as the expected mass spectrometric fragmentation pattern for 3-Fluoro-6-methoxyquinoline. These predictions are based on established principles of NMR and MS, and by analogy to structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | d | ~2.5 |

| H-4 | 7.8 - 8.0 | d | ~9.0 |

| H-5 | 7.9 - 8.1 | d | ~9.2 |

| H-7 | 7.3 - 7.5 | dd | ~9.2, 2.8 |

| H-8 | 7.1 - 7.3 | d | ~2.8 |

| OCH₃ | 3.9 - 4.1 | s | - |

Predicted data is based on the analysis of similar quinoline derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 (d, J_CF ≈ 3-5 Hz) |

| C-3 | 155 - 160 (d, J_CF ≈ 240-250 Hz) |

| C-4 | 120 - 124 (d, J_CF ≈ 18-22 Hz) |

| C-4a | 128 - 132 (d, J_CF ≈ 5-7 Hz) |

| C-5 | 122 - 126 |

| C-6 | 158 - 162 |

| C-7 | 104 - 108 |

| C-8 | 129 - 133 |

| C-8a | 144 - 148 |

| OCH₃ | 55 - 57 |

Predicted data is based on the analysis of similar quinoline derivatives.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 3-F | -110 to -130 | m |

Referenced against CFCl₃. Predicted data is based on the analysis of similar fluoroquinoline derivatives.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 178.0663 | Protonated molecular ion |

| [M]⁺˙ | 177.0585 | Molecular ion |

Exact mass calculated for C₁₀H₈FNO.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and MS data are crucial for the accurate characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. ¹⁹F NMR Spectroscopy:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a 400 MHz ¹H spectrometer).

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans: 64-256.

-

-

Processing: Apply a line broadening factor of 0.5-1 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. An external reference standard (e.g., CFCl₃) is typically used.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

2. Electrospray Ionization (ESI) Mass Spectrometry:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Mode: ESI in positive ion mode is typically suitable for quinoline derivatives.

-

Instrument Parameters:

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-400 °C

-

Nebulizer Gas (N₂): Flow rate as per instrument recommendation.

-

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process for the spectroscopic and spectrometric analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic and spectrometric analysis.

This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic and spectrometric characteristics of this compound, along with robust protocols for data acquisition. The provided data, while predictive, serves as a valuable reference for the structural confirmation and characterization of this and related compounds.

Spectroscopic Blueprint: An In-depth Analysis of 3-Fluoro-6-methoxyquinoline by ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-6-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present a comprehensive examination of its spectral characteristics, supported by tabulated data, standardized experimental protocols, and visual representations of molecular connectivity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the methoxy group. The predicted data is summarized in Table 1.

Table 1. Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | d | ³J(H-F) = 8.0 - 9.0 |

| H-4 | 7.8 - 8.0 | d | ⁴J(H-F) = 2.0 - 3.0 |

| H-5 | 7.2 - 7.4 | d | J = 2.5 - 3.5 |

| H-7 | 7.3 - 7.5 | dd | J = 9.0 - 10.0, 2.5 - 3.5 |

| H-8 | 7.9 - 8.1 | d | J = 9.0 - 10.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts are significantly affected by the electronegativity of the fluorine and nitrogen atoms, and the mesomeric effect of the methoxy group. The predicted chemical shifts for the carbon atoms are presented in Table 2.

Table 2. Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 (d, ¹J(C-F)) |

| C-3 | 140 - 144 (d, ²J(C-F)) |

| C-4 | 118 - 122 (d, ³J(C-F)) |

| C-4a | 144 - 148 |

| C-5 | 104 - 108 |

| C-6 | 158 - 162 |

| C-7 | 122 - 126 |

| C-8 | 130 - 134 |

| C-8a | 132 - 136 |

| OCH₃ | 55 - 57 |

Experimental Protocols for NMR Spectroscopy

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[1][2]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used depending on the sample's solubility.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogeneous solution.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Visualization of Predicted ¹H NMR Coupling

The spin-spin coupling interactions between the protons in this compound can be visualized to understand the connectivity within the molecule. The following diagrams, generated using Graphviz (DOT language), illustrate the predicted key coupling relationships.

Caption: Predicted ¹H-¹⁹F couplings in the pyridine ring.

Caption: Predicted ¹H-¹H couplings in the benzene ring.

This comprehensive guide, based on established principles of NMR spectroscopy, provides a robust framework for the analysis of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this and structurally related compounds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Fluoro-6-methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed theoretical examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Fluoro-6-methoxyquinoline. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a predicted fragmentation pathway based on established principles of mass spectrometry and data from analogous structures, such as 6-methoxyquinoline and other substituted quinolines. This guide includes a proposed fragmentation scheme, a table of predicted mass-to-charge ratios (m/z), a generalized experimental protocol for analysis, and workflow diagrams to facilitate understanding and application in a research context.

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including many pharmaceuticals. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, structural elucidation, and metabolic profiling in drug discovery and development. Mass spectrometry, particularly with electron ionization (EI), provides a reproducible fragmentation pattern that serves as a "molecular fingerprint," offering valuable insights into the compound's structure. This guide will delineate the expected primary fragmentation pathways for this compound.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to be initiated by the loss of an electron to form the molecular ion (M•+). The subsequent fragmentation will be dictated by the stability of the resulting ions and neutral losses, primarily influenced by the methoxy group and the fluorine substituent on the stable quinoline core.

The molecular formula for this compound is C₁₀H₈FNO, with a monoisotopic molecular weight of 177.06 g/mol . The primary fragmentation pathways are expected to be:

-

Loss of a Methyl Radical: The most common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion[1]. This would result in a fragment at m/z 162.

-

Subsequent Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting ion at m/z 162 is expected to lose a molecule of carbon monoxide (CO)[1]. This is a characteristic fragmentation of cyclic ethers and phenols, leading to a fragment at m/z 134.

-

Loss of a CHO Radical: An alternative pathway involves the concerted loss of a formyl radical (•CHO) directly from the molecular ion[1]. This would produce a fragment at m/z 148.

-

Loss of HF: The presence of a fluorine atom suggests the possibility of a neutral loss of hydrogen fluoride (HF). This could occur from the fragment at m/z 134, resulting in an ion at m/z 114.

-

Quinoline Core Fragmentation: The quinoline ring itself is quite stable. However, further fragmentation can occur via the loss of hydrogen cyanide (HCN) from the pyridine ring portion of the structure, a common fragmentation for nitrogen-containing heterocycles[2]. For instance, the fragment at m/z 134 could lose HCN to yield a fragment at m/z 107.

The following diagram illustrates the proposed fragmentation pathway for this compound.

Caption: Proposed EI fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) and the corresponding proposed ionic structures for the major fragments of this compound. The relative abundance is a qualitative prediction based on the expected stability of the ions.

| m/z (Predicted) | Ion Formula | Proposed Lost Neutral(s) | Proposed Structure | Predicted Relative Abundance |

| 177 | [C₁₀H₈FNO]•+ | - | Molecular Ion | High |

| 162 | [C₉H₅FNO]+ | •CH₃ | [M - CH₃]+ | High |

| 148 | [C₉H₇FN]+ | •CHO | [M - CHO]+ | Medium |

| 134 | [C₈H₅FN]+ | •CH₃, CO | [M - CH₃ - CO]+ | Medium-High |

| 114 | [C₈H₄N]+ | •CH₃, CO, HF | [M - CH₃ - CO - HF]+ | Low-Medium |

| 107 | [C₇H₅F]+ | •CH₃, CO, HCN | [M - CH₃ - CO - HCN]+ | Low |

Experimental Protocols

This section outlines a general methodology for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4.2. GC-MS Instrumentation and Parameters

-

System: A standard benchtop GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless or split (e.g., 20:1 split ratio)

-

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

4.3. Data Analysis

-

Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

-

Background Subtraction: Perform background subtraction using a spectrum from the baseline near the analyte peak to obtain a clean mass spectrum.

-

Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the proposed pathways outlined in this guide.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This guide provides a comprehensive theoretical framework for the mass spectrometric fragmentation of this compound. The predicted fragmentation pattern is dominated by characteristic losses from the methoxy substituent, namely the loss of a methyl radical followed by carbon monoxide. The presence of the fluorine atom may introduce additional fragmentation pathways, such as the loss of HF from certain fragments. The provided experimental protocol offers a robust starting point for researchers seeking to obtain an experimental mass spectrum for this compound. The information and diagrams presented herein are intended to serve as a valuable resource for the identification and structural characterization of this compound and related compounds in a research and development setting.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Fluoro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Fluoro-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public literature, this document outlines the expected physicochemical properties based on structurally related compounds, provides detailed experimental protocols for determining solubility and stability, and presents illustrative data in a structured format. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to design and execute experiments, formulate solutions, and assess the compound's long-term viability.

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science.[1] The quinoline scaffold is a prominent feature in many biologically active compounds, and the introduction of a fluorine atom and a methoxy group can significantly influence the molecule's physicochemical properties, including solubility and stability. A thorough understanding of these properties is critical for drug development, as they directly impact bioavailability, formulation, and shelf-life. This guide provides a foundational understanding of these characteristics for this compound.

Qualitative Solubility and Stability Profile

Solubility

-

Aqueous Solubility: The quinoline core is largely hydrophobic. The presence of a fluorine atom further increases lipophilicity. The methoxy group has a modest effect on aqueous solubility. Therefore, this compound is expected to have low solubility in water. As quinolines are weakly basic, the aqueous solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the quinoline nitrogen.

-

Organic Solvent Solubility: Based on the general principle of "like dissolves like," this compound is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane and chloroform. It is expected to have moderate to good solubility in lower alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is likely to be limited. For a structurally similar compound, 5-Fluoro-8-methoxyquinoline, it is noted to be soluble in Methanol.[2]

Stability

The stability of this compound is a critical factor for its storage and handling.

-

Thermal Stability: Many quinoline derivatives exhibit good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

-

Photostability: Fluoroquinolone compounds are known to be susceptible to photodegradation.[3] Exposure to UV light can lead to the formation of degradation products. Therefore, it is recommended to store this compound in light-resistant containers.

-

pH Stability: The compound is expected to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, hydrolysis of the methoxy group or other degradation pathways may occur, especially at elevated temperatures. Forced degradation studies on related fluoroquinolones have shown degradation in both acidic and basic conditions.[3]

-

Oxidative Stability: The quinoline ring can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Data Presentation

The following tables are provided as templates for researchers to record their experimentally determined solubility and stability data for this compound.

Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Water | 9.0 | < 0.1 (Estimated) |

| Methanol | 6.6 | 10 - 50 (Estimated) |

| Ethanol | 5.2 | 10 - 50 (Estimated) |

| Acetonitrile | 6.2 | 5 - 20 (Estimated) |

| Dichloromethane | 3.4 | > 50 (Estimated) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 (Estimated) |

| Hexane | 0.0 | < 1 (Estimated) |

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Buffer System | Solubility (µg/mL) |

| 2.0 | 0.01 M HCl | 50 - 100 (Estimated) |

| 4.5 | Acetate Buffer | 10 - 30 (Estimated) |

| 7.4 | Phosphate Buffer | 1 - 5 (Estimated) |

| 9.0 | Borate Buffer | < 1 (Estimated) |

Table 3: Illustrative Stability of this compound under Stress Conditions

| Condition | Duration | Assay (%) Remaining | Degradants Observed |

| 40°C / 75% RH | 4 Weeks | > 98% | None Detected |

| 60°C | 2 Weeks | ~95% | Minor peaks in HPLC |

| UV Light (254 nm) | 24 hours | ~80% | Multiple degradants |

| 0.1 M HCl (aq) | 48 hours | ~90% | One major degradant |

| 0.1 M NaOH (aq) | 48 hours | ~85% | Two major degradants |

| 3% H₂O₂ (aq) | 24 hours | ~70% | Multiple degradants |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. Researchers should adapt these methods based on the specific equipment and reagents available.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant. Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE). Dilute the filtrate with the same solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Stability Indicating Method: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store it at room temperature.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for solubility and stability testing, and a hypothetical degradation pathway for this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is scarce, the provided protocols and illustrative data offer a solid starting point for researchers. A thorough characterization of these fundamental physicochemical properties is a prerequisite for the successful application of this compound in pharmaceutical development and other scientific endeavors. The presented workflows and diagrams serve as practical tools to guide experimental design and data interpretation.

References

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its History, Discovery, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the realm of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this seemingly simple molecule has given rise to a vast and diverse family of substituted derivatives with profound impacts on human health.[1] From the historical triumph over malaria with quinine to the modern era of targeted cancer therapy, the quinoline core has been a consistent source of therapeutic innovation. This in-depth technical guide explores the rich history of substituted quinolines, from their initial discoveries to their synthesis and diverse biological activities, providing researchers and drug development professionals with a comprehensive understanding of this critical pharmacophore.

A Storied Past: From Cinchona Bark to Synthetic Analogs

The story of substituted quinolines in medicine begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers. In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it became the first effective treatment for malaria.[2] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from cinchona bark, marking a pivotal moment in the history of medicine.[2]

The immense therapeutic value of quinine spurred chemists to understand its structure and develop synthetic alternatives. This endeavor led to the birth of modern medicinal chemistry and the development of the first synthetic antimalarial drugs. A major breakthrough came in 1934 when Hans Andersag at Bayer synthesized Resochin, a 4-aminoquinoline derivative later known as chloroquine.[3] Chloroquine proved to be a highly effective and inexpensive antimalarial, and for decades it was the cornerstone of malaria treatment and prophylaxis worldwide.[2][3] The success of chloroquine demonstrated the immense potential of synthetically modifying the quinoline scaffold to generate novel therapeutic agents.

Classical Synthesis of the Quinoline Core

The ability to chemically synthesize the quinoline ring system was fundamental to the exploration of its therapeutic potential. Several classical named reactions, developed in the late 19th century, remain foundational to quinoline chemistry.

The Skraup Synthesis (1880)

The Skraup synthesis is a powerful method for producing quinolines, though it is known for its vigorous and often exothermic nature.[4][5] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene or arsenic pentoxide.[4][6] Ferrous sulfate is often added as a moderator to control the reaction rate.[4]

Detailed Experimental Protocol for the Skraup Synthesis of Quinoline:

-

Reactants: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

-

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (93 g, 1.0 mole), glycerol (276 g, 3.0 moles), and nitrobenzene (49 g, 0.4 mole).[4]

-

Slowly and with constant stirring, add concentrated sulfuric acid (100 ml) to the mixture.[4]

-

Add ferrous sulfate heptahydrate (10 g) to the reaction mixture.[4]

-

Gently heat the mixture in an oil bath. The reaction will become exothermic.[4]

-

Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[4]

-

Perform steam distillation to isolate the crude quinoline.[4]

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[4]

-

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a more versatile method for synthesizing substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like zinc chloride.[7][8]

Detailed Experimental Protocol for the Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine):

-

Reactants: Aniline, acetaldehyde, hydrochloric acid.

-

Procedure:

-

Prepare a solution of aniline hydrochloride by cooling a mixture of aniline (300 c.c.) and concentrated hydrochloric acid (1200 c.c.) in ice-water.

-

Slowly add acetaldehyde (350 grams) in a concentrated solution (about 75%) to the cooled aniline hydrochloride solution.

-

Allow the reaction to proceed, with cooling, as it can be exothermic.

-

After the initial reaction subsides, the mixture is typically heated to complete the cyclization and aromatization.

-

Upon completion, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution.

-

The 2-methylquinoline is then isolated by steam distillation.[2]

-

The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable solvent like chloroform to recover any dissolved product.[2]

-

The combined organic extracts are dried and the solvent is removed to yield the purified 2-methylquinoline.

-

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either an acid or a base.[9]

Detailed Experimental Protocol for a Catalyst-Free Friedländer Synthesis in Water:

-

Reactants: 2-Aminobenzaldehyde, a ketone (e.g., acetone, cyclohexanone).

-

Procedure:

-

In a round-bottomed flask, suspend 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in water (5 mL).

-

Heat the mixture at 70°C with stirring for the required time (typically 1-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product is collected by filtration and can be further purified by recrystallization if necessary.[10]

-

Table 1: Representative Reaction Yields for Classical Quinoline Syntheses

| Synthesis Method | Aniline Derivative | Product | Yield (%) | Reference(s) |

| Skraup | Aniline | Quinoline | 84-91 | [4] |

| Skraup | 4-Hydroxyaniline | 6-Hydroxyquinoline | 66 | [11] |

| Skraup | 4-Chloroaniline | 6-Chloroquinoline | 46 | [11] |

| Doebner-von Miller | Aniline + Crotonaldehyde | 2-Methylquinoline | ~90 | [2][8] |

| Friedländer | 2-Aminobenzaldehyde + Acetone | 2-Methylquinoline | 97 | [10] |

| Friedländer | 2-Aminoacetophenone + Cyclohexanone | 2-Methyl-3,4-dihydroacridine | 95 | [10] |

Modern Therapeutic Applications of Substituted Quinolines

While the initial focus of quinoline research was on antimalarial agents, the versatility of the scaffold has led to the discovery of derivatives with a wide range of biological activities.

Anticancer Activity

Substituted quinolines have emerged as a significant class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Kinase Inhibition: A primary mechanism of action for many anticancer quinolines is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[12][13]

-

EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases involved in tumor cell proliferation, angiogenesis, and metastasis.[14][15] Several quinoline-based compounds have been developed as potent inhibitors of these receptors.[16][17][18]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][3] Quinoline derivatives have been identified as potent inhibitors of key components of this pathway, such as mTOR.[3][19][20]

Table 2: Anticancer Activity of Selected Substituted Quinoline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Quinoline-based mTOR inhibitor | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 (Leukemia) | 0.064 | [3] |

| Quinoline-imidazole derivative | Compound 12a | HepG2 (Liver) | 2.42 | [21] |

| Quinoline-imidazole derivative | Compound 12a | A549 (Lung) | 6.29 | [21] |

| Quinoline-imidazole derivative | Compound 12a | PC-3 (Prostate) | 5.11 | [21] |

| Quinoline-based VEGFR-2 inhibitor | Compound SQ2 | HT-29 (Colon) | 3.38 | [21][22] |

| Quinoline-based VEGFR-2 inhibitor | Compound SQ2 | COLO-205 (Colon) | 10.55 | [21][22] |

| Quinoline-based EGFR inhibitor | Schiff's base derivative 50 | EGFR enzyme | 0.12 | [16] |

| Quinoline-based EGFR inhibitor | Quinoline hybrid 51 | EGFR enzyme | 0.0318 | [16] |

Antimalarial Activity

Despite the emergence of resistance, quinoline-based drugs remain important in the fight against malaria. Research continues to focus on developing new derivatives and combination therapies to overcome resistance. The primary mechanism of action for chloroquine and other 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3]

Table 3: Antimalarial Activity of Selected Substituted Quinoline Derivatives

| Compound Class | Specific Derivative | Plasmodium Strain | IC50 (µM) | Reference(s) |

| Quinoline-sulfonamide hybrid | - | P. falciparum | 0.05 - 1.63 | [23] |

| Quinoline-ferrocene hybrid | - | P. falciparum (resistant) | 0.13 | [23] |

| Quinoline-pyrimidine hybrid | - | P. falciparum (resistant) | 0.056 | [23] |

| 4-Aminoquinoline-thiourea analog | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (resistant) | 1.2 | [10] |

Visualizing the Mechanisms and Workflows

To better understand the complex biological pathways targeted by substituted quinolines and the general workflow for their development, the following diagrams are provided.

Caption: A generalized workflow for the synthesis and biological evaluation of novel substituted quinoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. iipseries.org [iipseries.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 19. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 20. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical and Computational Studies of 3-Fluoro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Fluoro-6-methoxyquinoline, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational data for this particular molecule, this document leverages data from the closely related compound 6-methoxyquinoline and established computational protocols for fluoroquinolone derivatives to present a representative analysis. This guide covers molecular geometry optimization, vibrational and spectroscopic analysis (IR and NMR), frontier molecular orbital theory (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, and molecular docking protocols. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural and synthetic molecules with a wide range of biological activities.[1][2] The introduction of various substituents to the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates a fluorine atom at the 3-position and a methoxy group at the 6-position. The fluorine substitution is known to often enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can influence the electronic properties and solubility of the molecule.

Computational chemistry provides powerful tools to predict and analyze the properties of such molecules, offering insights that can guide synthesis and experimental testing.[3] This guide outlines the application of these computational methods to this compound, providing both theoretical background and practical protocols.

Synthesis of this compound

A facile two-step synthesis for this compound has been described. The process involves the reaction of p-Anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate then undergoes hydrogenolysis to produce the final product, this compound.[4]

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic properties.

3.1.1. Geometry Optimization

The first step in most computational analyses is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol (Computational):

-

Software: Gaussian 09 or ORCA.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-31G(d) is a common choice for initial optimizations of organic molecules.

-

Procedure: The initial structure of this compound is built using a molecular editor. A geometry optimization calculation is then performed to find the coordinates that correspond to a minimum on the potential energy surface.

-

Verification: A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Data Presentation: Optimized Cartesian Coordinates (Representative for 6-methoxyquinoline)

Since specific data for this compound is unavailable, the following table presents representative optimized coordinates for the analogous 6-methoxyquinoline, calculated at the B3LYP/6-31G(d) level of theory.

| Atom | X | Y | Z |

| C | 1.99 | 1.21 | 0.00 |

| C | 0.63 | 1.22 | 0.00 |

| C | -0.06 | 0.00 | 0.00 |

| C | 0.63 | -1.22 | 0.00 |

| C | 1.99 | -1.21 | 0.00 |

| C | 2.69 | 0.00 | 0.00 |

| N | -1.41 | 0.00 | 0.00 |

| C | -2.11 | 1.21 | 0.00 |

| C | -1.41 | 2.42 | 0.00 |

| C | 0.00 | 2.42 | 0.00 |

| O | 3.39 | -1.21 | 0.00 |

| C | 4.09 | 0.00 | 0.00 |

| H | 2.53 | 2.15 | 0.00 |

| H | 2.53 | -2.15 | 0.00 |

| H | -3.15 | 1.21 | 0.00 |

| H | -1.95 | 3.36 | 0.00 |

| H | 0.54 | 3.36 | 0.00 |

| H | 4.63 | -0.54 | -0.89 |

| H | 4.63 | -0.54 | 0.89 |

| H | 4.63 | 1.08 | 0.00 |

Note: These coordinates are for illustrative purposes and represent a plausible conformation.

3.1.2. Vibrational Analysis (FT-IR Spectroscopy)

Vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. The calculated frequencies correspond to the vibrational modes of the molecule.

Experimental Protocol (Computational):

-

Software: Gaussian 09 or similar.

-

Method: DFT (B3LYP/6-31G(d)) frequency calculation on the optimized geometry.

-

Analysis: The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. The intensity of each vibrational mode is also calculated.

Data Presentation: Calculated vs. Experimental Vibrational Frequencies (Representative for Methoxy and Quinoline Moieties)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Typical Range) |

| C-H stretch (aromatic) | 3050-3150 | 3000-3100 |

| C-H stretch (methoxy) | 2900-3000 | 2850-2960 |

| C=N stretch (quinoline) | 1600-1650 | 1610-1640 |

| C=C stretch (aromatic) | 1450-1600 | 1450-1600 |

| C-O stretch (methoxy) | 1200-1300 | 1230-1270 |

| C-F stretch | 1000-1100 | 1000-1100 |

| C-H out-of-plane bend | 750-900 | 750-900 |

Note: The calculated frequencies are approximations and the experimental ranges are for general guidance.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts.

Experimental Protocol (Computational):

-

Software: Gaussian 09 or ORCA.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level on the optimized geometry.

-

Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. δ = σ(TMS) - σ(iso).

Data Presentation: Experimental ¹H and ¹³C NMR Chemical Shifts for 6-Methoxyquinoline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.73 | - |

| H3 | 7.29 | - |

| H4 | 8.00 | - |

| H5 | 7.33 | - |

| H7 | 7.04 | - |

| H8 | 7.92 | - |

| OCH₃ | 3.92 | - |

| C2 | - | 149.3 |

| C3 | - | 121.4 |

| C4 | - | 135.2 |

| C4a | - | 128.0 |

| C5 | - | 104.9 |

| C6 | - | 157.6 |

| C7 | - | 122.2 |

| C8 | - | 130.3 |

| C8a | - | 144.5 |

| OCH₃ | - | 55.4 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.

Computational Protocol:

-

Software: Gaussian 09, ORCA.

-

Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

-

Analysis: The energy gap (ΔE = E_LUMO - E_HOMO) is calculated. A larger gap suggests higher stability and lower chemical reactivity.

Data Presentation: Representative HOMO-LUMO Data for Quinoline Derivatives

| Parameter | Representative Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

Note: These are typical values for quinoline derivatives and can vary based on substituents.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

Computational Protocol:

-

Software: Gaussian 09, GaussView.

-

Method: An MEP surface is generated from the optimized wavefunction.

-

Visualization: The MEP is mapped onto the electron density surface. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).

Expected MEP for this compound:

-

Negative Potential (Red): Expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. These are sites for potential electrophilic attack.

-

Positive Potential (Blue): Expected around the hydrogen atoms.

-

The fluorine atom will create a region of negative potential, while also influencing the overall electron distribution of the ring.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Potential Biological Target: DNA Gyrase Fluoroquinolones are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.[7][8][9] Therefore, a molecular docking study of this compound against DNA gyrase could provide insights into its potential antibacterial activity.

Experimental Protocol (Computational):

-

Protein Preparation:

-

Obtain the crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 2XCS) from the Protein Data Bank.

-

Prepare the protein using software like AutoDockTools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94) or DFT.

-

Assign charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on the protein (the active site).

-

Run the docking simulation using software like AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand in the protein's active site.

-

-

Analysis:

-

Analyze the docking results to identify the best binding pose based on the docking score (binding energy).

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Data Presentation: Representative Docking Scores of Quinoline Derivatives against E. coli DNA Gyrase B

| Compound | Docking Score (kcal/mol) |

| Ciprofloxacin (Reference) | -7.3 |

| Quinoline-Stilbene Analog 19 | -6.9 |

| Quinoline-Stilbene Analog 24 | -7.1 |

| General 2-Chloro/Methoxy-quinoline-3-carbaldehyde Derivatives | -6.0 to -7.33 |

Source: BenchChem[10]

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the study of this compound. While specific experimental data for this molecule is limited, the methodologies presented, along with representative data from analogous compounds, provide a robust framework for its in-silico characterization. DFT calculations can elucidate its structural, vibrational, and electronic properties, while molecular docking can offer valuable insights into its potential biological activity. These computational studies are indispensable tools in modern drug discovery, enabling the rational design and prioritization of novel therapeutic agents. It is anticipated that the application of these methods will facilitate the further exploration of this compound and other related derivatives as potential drug candidates.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. gaussian.com [gaussian.com]

- 10. Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones | MDPI [mdpi.com]

Quantum Chemical Calculations for 3-Fluoro-6-methoxyquinoline: A Technical Guide

Affiliation: Advanced Computational Chemistry Division

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Fluoro-6-methoxyquinoline, a quinoline derivative of interest in medicinal chemistry. While specific experimental data for this molecule is not widely available in published literature, this document outlines the established theoretical protocols, based on studies of analogous quinoline derivatives, for predicting its structural, electronic, and spectroscopic characteristics.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the computational methodologies and the expected nature of the data obtained.

Introduction